molecular formula C13H8Br2N2 B13683637 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13683637
M. Wt: 352.02 g/mol
InChI Key: RNKLZKGIXBIYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated phenyl derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or ferric chloride. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
  • 8-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
  • 8-Iodo-2-(3-iodophenyl)imidazo[1,2-a]pyridine

Comparison: 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the brominated compound exhibits higher reactivity in substitution reactions and potentially greater biological efficacy .

Properties

Molecular Formula

C13H8Br2N2

Molecular Weight

352.02 g/mol

IUPAC Name

8-bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Br2N2/c14-10-4-1-3-9(7-10)12-8-17-6-2-5-11(15)13(17)16-12/h1-8H

InChI Key

RNKLZKGIXBIYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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